molecular formula C13H15NO4 B1421956 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid CAS No. 1258639-28-9

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Cat. No. B1421956
M. Wt: 249.26 g/mol
InChI Key: PNDJDMGOGUXENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid” is a heterocyclic organic compound with a molecular formula of C6H9NO4 . It is a white crystalline powder that is soluble in water and organic solvents.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) and the InChI key is DZGYGTNFBYWKFM-UHFFFAOYSA-N . The molecular weight of the compound is 159.14 .


Chemical Reactions Analysis

Specific chemical reactions involving “2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder. It has a molecular weight of 159.14 . The compound is soluble in water and organic solvents.

Scientific Research Applications

Synthesis Methods

  • Efficient Synthesis Techniques : A simple and efficient synthesis method for N-substituted 1,3-oxazinan-2-ones was developed, using a three-component, one-pot reaction. This method can produce chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, showing its potential in creating derivatives of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid (Trifunović et al., 2010).

  • Novel Electrooxidative Methods : Electrooxidative cyclization techniques have been used to synthesize novel 1,3-oxazinane derivatives, highlighting an innovative approach in the synthesis of related compounds (Okimoto et al., 2012).

  • Carbohydrate Derivatives Utilization : A new method to synthesize chiral 1,3-oxazinan-2-ones from carbohydrate derivatives was reported, showcasing a unique approach to creating structurally complex derivatives (Ella-Menye et al., 2005).

Pharmaceutical Applications

  • Potential in Drug Synthesis : Research has focused on synthesizing potent pharmaceutical agents, such as PPARpan agonists, using derivatives of 1,3-oxazinane, indicating the potential pharmaceutical applications of these compounds (Guo et al., 2006).

  • Antiviral and Cytotoxic Activities : Some derivatives of 1,3-oxazinane have been synthesized and evaluated for antiviral activity against HIV, HSV, and vaccinia viruses, demonstrating their potential in medicinal chemistry (Selvam et al., 2010).

  • Inhibitors for Diabetes Treatment : Certain 1,3-oxazinan-2-one derivatives have been identified as potent and selective inhibitors of enzymes relevant to type-2 diabetes treatment, highlighting their therapeutic potential (Latli et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11(9-10-5-2-1-3-6-10)14-7-4-8-18-13(14)17/h1-3,5-6,11H,4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDJDMGOGUXENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)C(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Reactant of Route 5
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.